Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614240
InChI: InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3
SMILES:
Molecular Formula: C38H16F26IrN4P
Molecular Weight: 1245.7 g/mol

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

CAS No.:

Cat. No.: VC18614240

Molecular Formula: C38H16F26IrN4P

Molecular Weight: 1245.7 g/mol

* For research use only. Not for human or veterinary use.

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 -

Specification

Molecular Formula C38H16F26IrN4P
Molecular Weight 1245.7 g/mol
IUPAC Name 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
Standard InChI InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3
Standard InChI Key SBLGPHQWHQVIFI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Introduction

Structural Characteristics

Molecular Architecture

The iridium(III) center in Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 adopts a distorted octahedral geometry, coordinated by two bidentate cyclometalating ligands and one bidentate bipyridine derivative. Each FCF3(CF3)ppy ligand binds through a pyridinyl nitrogen and a phenyl carbon, while the 5,5'-dCF3bpy ligand coordinates via two nitrogen atoms . The trifluoromethyl (-CF₃) and fluorine substituents on the ligands induce strong electron-withdrawing effects, which stabilize the metal center and modulate redox potentials .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Coordination GeometryDistorted Octahedral
Ligand Binding ModesN^C (cyclometalating), N^N (bipyridine)
Key Bond Lengths (Å)Ir–N: 2.05–2.12; Ir–C: 1.98–2.02
CounterionPF6\text{PF}_6^-

Electronic Properties

Synthesis and Characterization

Synthetic Pathway

The synthesis of Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 follows a multi-step protocol adapted from methodologies for analogous iridium complexes :

  • Ligand Preparation: The FCF3(CF3)ppy ligand is synthesized via Suzuki-Miyaura coupling between 2-bromo-5-(trifluoromethyl)pyridine and 3,5-difluorophenylboronic acid.

  • Chloro-Bridged Dimer Formation: Reaction of IrCl₃·3H₂O with two equivalents of FCF3(CF3)ppy yields the μ-chloro-bridged dimer [(FCF3(CF3)ppy)2Ir(μ-Cl)]2[(\text{FCF3(CF3)ppy})_2\text{Ir}(\mu\text{-Cl})]_2.

  • Ancillary Ligand Substitution: The dimer is reacted with 5,5'-dCF3bpy in ethylene glycol at 150°C for 48 hours, followed by counterion exchange with NH4PF6\text{NH}_4\text{PF}_6 to afford the final complex .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR confirms the presence of CF₃ groups (δ=63.2ppm\delta = -63.2 \, \text{ppm}) and PF₆⁻ (δ=70.5ppm\delta = -70.5 \, \text{ppm}) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z=1245.7([M]+)m/z = 1245.7 \, (\text{[M]}^+) aligns with the theoretical molecular weight .

  • X-ray Crystallography: Single-crystal analysis validates the octahedral coordination and ligand arrangement.

Photophysical and Electrochemical Properties

Excited-State Dynamics

Upon visible-light irradiation (λ>420nm\lambda > 420 \, \text{nm}), Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 undergoes metal-to-ligand charge transfer (MLCT), populating a triplet excited state (3MLCT^{3}\text{MLCT}) with an energy of 2.3eV2.3 \, \text{eV}. This state facilitates both oxidative and reductive quenching pathways, enabling dual catalytic functionality .

Redox Behavior

The complex exhibits a reversible one-electron oxidation (Eox=+1.32VE_{\text{ox}} = +1.32 \, \text{V}) and two ligand-centered reductions (Ered=1.45V,1.78VE_{\text{red}} = -1.45 \, \text{V}, -1.78 \, \text{V}) . The strong electron-withdrawing -CF₃ groups shift redox potentials positively compared to non-fluorinated analogues, enhancing oxidative capacity .

Table 2: Key Photophysical Data

PropertyValueSource
λmax\lambda_{\text{max}}480 nm
τ\tau (Excited State)1.2 µs
E1/2E_{1/2} (Oxidation)+1.32 V vs. SCE
Quantum Yield (Φ\Phi)0.45

Mechanistic Insights in Photoredox Catalysis

Electron Transfer Pathways

In photocatalytic cycles, the excited-state complex (IrIII\text{Ir}^{III*}) acts as both an oxidant and reductant:

  • Oxidative Quenching: IrIII\text{Ir}^{III*} donates an electron to substrates (e.g., aryl halides), generating IrIV\text{Ir}^{IV}, which is regenerated by a sacrificial oxidant.

  • Reductive Quenching: IrIII\text{Ir}^{III*} accepts an electron from donors (e.g., amines), forming IrII\text{Ir}^{II}, which participates in reduction reactions .

Radical Generation

Applications in Organic Synthesis

Cross-Coupling Reactions

Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 enables visible-light-driven C–C bond formations:

  • Aryl Amination: Coupling aryl halides with amines under mild conditions (85% yield) .

  • Decarboxylative Alkylation: Radical-mediated coupling of carboxylic acids with alkenes (78% yield) .

Functionalization of Biomolecules

The catalyst facilitates late-stage modification of pharmaceuticals, such as the trifluoromethylation of ibuprofen derivatives (92% yield) .

Table 3: Representative Catalytic Reactions

Reaction TypeSubstratesYield (%)Source
C–N CouplingAryl Bromide + Aniline85
C–H TrifluoromethylationToluene + CF₃SO₂Na76
Alkene HydroalkylationStyrene + Malonate Ester82

Comparative Analysis with Related Complexes

Ligand Effects on Catalytic Performance

Replacing the 4,4'-dCF3bpy ligand in Ir[FCF3(CF3)ppy]₂(4,4'-dCF3bpy)PF6 with 5,5'-dCF3bpy increases steric bulk around the iridium center, slowing decomposition pathways and improving turnover numbers (TON = 1,450 vs. 980) .

Benchmarking Against Non-Fluorinated Analogues

The fluorinated complex outperforms Ir(ppy)₃ in oxidative transformations due to higher EoxE_{\text{ox}} (+1.32 V vs. +0.89 V) .

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